molecular formula C23H31N5O5S B11088376 N-[3-(morpholin-4-yl)propyl]-2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]aniline

N-[3-(morpholin-4-yl)propyl]-2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]aniline

Cat. No.: B11088376
M. Wt: 489.6 g/mol
InChI Key: GQLJCRAJQBUXPR-UHFFFAOYSA-N
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Description

N-(3-MORPHOLINOPROPYL)-N-{2-NITRO-5-[4-(PHENYLSULFONYL)PIPERAZINO]PHENYL}AMINE: is a complex organic compound that features a morpholine ring, a nitro group, and a phenylsulfonyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-MORPHOLINOPROPYL)-N-{2-NITRO-5-[4-(PHENYLSULFONYL)PIPERAZINO]PHENYL}AMINE typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 3-morpholinopropylamine with a nitro-substituted phenylsulfonyl piperazine derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-MORPHOLINOPROPYL)-N-{2-NITRO-5-[4-(PHENYLSULFONYL)PIPERAZINO]PHENYL}AMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The phenylsulfonyl group can be reduced to a thiol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the morpholine ring.

Scientific Research Applications

N-(3-MORPHOLINOPROPYL)-N-{2-NITRO-5-[4-(PHENYLSULFONYL)PIPERAZINO]PHENYL}AMINE has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(3-MORPHOLINOPROPYL)-N-{2-NITRO-5-[4-(PHENYLSULFONYL)PIPERAZINO]PHENYL}AMINE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group and phenylsulfonyl piperazine moiety are key functional groups that facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-MORPHOLINOPROPYL)-N-{2-NITRO-5-[4-(PHENYLSULFONYL)PIPERAZINO]PHENYL}AMINE is unique due to the combination of its functional groups, which provide a versatile platform for various chemical modifications and applications. The presence of both a nitro group and a phenylsulfonyl piperazine moiety allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science.

Properties

Molecular Formula

C23H31N5O5S

Molecular Weight

489.6 g/mol

IUPAC Name

5-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-morpholin-4-ylpropyl)-2-nitroaniline

InChI

InChI=1S/C23H31N5O5S/c29-28(30)23-8-7-20(19-22(23)24-9-4-10-25-15-17-33-18-16-25)26-11-13-27(14-12-26)34(31,32)21-5-2-1-3-6-21/h1-3,5-8,19,24H,4,9-18H2

InChI Key

GQLJCRAJQBUXPR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCCN3CCOCC3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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